molecular formula C15H17NO4 B14129181 4-(Acryloyloxy)piperidin-1-yl benzoate

4-(Acryloyloxy)piperidin-1-yl benzoate

Cat. No.: B14129181
M. Wt: 275.30 g/mol
InChI Key: CEJZSVAKOAKVOS-UHFFFAOYSA-N
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Description

4-(Acryloyloxy)piperidin-1-yl benzoate is a synthetic organic compound featuring a piperidine ring substituted with an acryloyloxy group at the 4-position and a benzoate ester at the 1-position.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(4-prop-2-enoyloxypiperidin-1-yl) benzoate

InChI

InChI=1S/C15H17NO4/c1-2-14(17)19-13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2

InChI Key

CEJZSVAKOAKVOS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1CCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acryloyloxy)piperidin-1-yl benzoate typically involves the esterification of piperidin-1-yl benzoate with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Acryloyloxy)piperidin-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acryloyloxy group to other functional groups.

    Substitution: The benzoate group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Acryloyloxy)piperidin-1-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Acryloyloxy)piperidin-1-yl benzoate involves its interaction with molecular targets and pathways. The acryloyloxy group can participate in polymerization reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural motifs with piperidine-based esters and ethers, which are prevalent in pharmaceuticals and industrial chemicals. Below is a detailed comparison with key analogs:

Structural Analogs and Their Properties

Table 1: Comparative Analysis of Structural Analogs
Compound Name Key Substituents Molecular Formula CAS Number Key Properties/Applications Safety Data (From Evidence)
4-(Acryloyloxy)piperidin-1-yl benzoate Piperidine + acryloyloxy + benzoate Not provided Not available Hypothesized use in polymers or drug carriers No direct safety data available
Benzyl 4-aminopiperidine-1-carboxylate Piperidine + amino + benzyl carboxylate C₁₃H₁₈N₂O₂ 120278-07-1 Intermediate in drug synthesis Toxicological properties not fully studied; requires cautious handling
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate Piperidine + ethoxy + methyl benzoate C₁₅H₂₁NO₃ 89407-97-6 Pharmaceutical impurity (e.g., Raloxifene synthesis) No safety data provided; structural role in impurity profiling
4-(2-(piperidin-1-yl)ethoxy) benzoic acid hydrochloride Piperidine + ethoxy + benzoic acid HCl C₁₄H₂₀ClNO₃ 84449-80-9 Raloxifene Impurity-H; acidic functionality Likely irritant due to hydrochloride salt

Key Differences and Implications

This reactivity could make it suitable for crosslinked materials but may necessitate stabilization during storage. The benzyl carboxylate in Benzyl 4-aminopiperidine-1-carboxylate and methyl benzoate in Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate are less reactive, favoring their use as stable intermediates.

Solubility and Bioavailability :

  • The hydrochloride salt in 4-(2-(piperidin-1-yl)ethoxy) benzoic acid hydrochloride enhances water solubility, whereas the acryloyloxy and benzyl ester groups in other compounds likely increase lipophilicity.

Safety Profile: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, emphasizing the need for protective measures (e.g., eye flushing, skin decontamination) during handling . Similar precautions may apply to the target compound due to structural similarities.

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